Lanthanum(III) acetate hydrate

Thermal analysis Sol-gel chemistry Thin-film deposition

Researchers fabricating epitaxial oxide films often encounter uncontrolled exothermic decomposition and residual impurities when using nitrate or chloride precursors. Lanthanum(III) acetate hydrate eliminates these issues via tunable multi-step thermal decomposition (dehydration: 130°C/180°C; acetate decomp.: 310-334°C), enabling dense, crack-free films. • Enables heteropolymeric sol formation for LaAlO₃ films (εᵣ=23-26) after 650-750°C annealing. • Yields LZO buffer layers with pinhole area fractions <0.1%. • Grades from 99.9% to 99.999% trace metals basis.

Molecular Formula C6H11LaO7
Molecular Weight 334.05
CAS No. 100587-90-4
Cat. No. B1139536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum(III) acetate hydrate
CAS100587-90-4
Molecular FormulaC6H11LaO7
Molecular Weight334.05
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CC(=O)O.O.[La]
InChIInChI=1S/3C2H4O2.La.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum(III) Acetate Hydrate (CAS 100587-90-4): Procurement-Grade Precursor for Perovskites, Catalysis, and Materials Synthesis


Lanthanum(III) acetate hydrate (CAS 100587-90-4) is a hydrated lanthanum salt with the general formula La(CH₃COO)₃·xH₂O . Commercially available in purity grades from ≥99.9% to 99.999% trace rare earth metals basis , this compound serves as a versatile molecular precursor in sol-gel and chemical solution deposition (CSD) routes to lanthanum-containing oxide films and nanomaterials [1]. Its acetate ligands confer distinct thermal decomposition behavior—dehydrating in two steps at 130°C and 180°C before releasing acetic acid and acetone gas-phase products at 310–334°C, ultimately yielding La₂O₃ at 700°C [2]. This decomposition profile differs fundamentally from that of lanthanum nitrate, chloride, or acetylacetonate precursors, establishing acetate as a critical variable in thin-film morphology, crystallinity, and functional performance [1] [2].

Why Lanthanum(III) Acetate Hydrate Cannot Be Substituted with Lanthanum Nitrate or Chloride in Critical Synthesis Workflows


In sol-gel and chemical solution deposition processes, the counter-anion of the lanthanum precursor directly governs solution chemistry, hydrolysis kinetics, and the thermal evolution of intermediate phases [1]. Lanthanum nitrate hexahydrate introduces nitrate ions that require oxidative removal, often leaving residual nitrogen species and inducing uncontrolled exothermic decomposition events that can disrupt film morphology [2]. In contrast, the acetate ligand in lanthanum(III) acetate hydrate undergoes a multi-step thermal decomposition pathway (dehydration at 130°C and 180°C; acetate hydrolysis at 310°C; acetone release at 334°C) that can be systematically tuned to control porosity and crystallinity [3]. Direct ligand-exchange routes starting from lanthanum nitrate hexahydrate with acetic acid/acetic anhydride mixtures have been demonstrated to produce lanthanum acetate-based sol precursors, explicitly validating that the acetate coordination environment—not merely the La³⁺ ion—is the functional requirement for fabricating high-quality LaAlO₃ and LaZrOₓ films [4]. Procurement decisions that substitute nitrate or chloride precursors without re-optimizing the entire thermal processing workflow risk introducing unwanted secondary phases, residual halides, or microstructural defects [2].

Quantitative Evidence Guide: Lanthanum(III) Acetate Hydrate Differentiation Data


Thermal Decomposition: Acetate vs. Nitrate Precursor Pathways for Oxide Film Fabrication

Lanthanum(III) acetate hydrate undergoes a defined, multi-step thermal decomposition sequence that is distinct from lanthanum nitrate hexahydrate. TG-DTA and IR spectroscopy reveal that La(CH₃COO)₃·1.5H₂O dehydrates in two discrete steps at 130°C and 180°C, recrystallizes at 210°C, releases acetic acid via surface acetate hydrolysis at 310°C, and emits acetone at 334°C before final conversion to La₂O₃ at 700°C [1]. In contrast, lanthanum nitrate hexahydrate decomposes via a more abrupt, exothermic pathway that can introduce residual nitrates and compromise film uniformity in CSD processes [2]. This thermal signature of the acetate precursor enables controlled porosity and crystallinity in oxide thin films, as demonstrated in LZO films where carboxylates from acetate precursors remain detectable by FTIR even after 900°C annealing, contributing to dense, nanoparticle-based microstructures with pinhole area fractions below 0.1% [3].

Thermal analysis Sol-gel chemistry Thin-film deposition

Ligand-Exchange Synthesis of LaAlO₃ Films: Acetate vs. Nitrate Precursor Routes

In the fabrication of epitaxial LaAlO₃ films on Si(110) substrates, lanthanum acetate hydrate—generated in situ via ligand exchange from lanthanum nitrate hexahydrate using acetic acid and acetic anhydride—produced films with a refractive index of 1.942–2.007 and a dielectric constant of 23–26 [1]. The ligand-exchange step was essential: (CH₃CO)₂O completely removed nitrates and crystallized H₂O, while acetylacetone partially bidentated with the metallic acetates to form La(OAc)₃₋ₓ(AcAc)ₓ intermediates, enabling the formation of a heteropolymeric sol precursor that deposited dense, epitaxial films after annealing at 650–750°C for 30 minutes [1]. Without this acetate conversion, direct nitrate-based routes risk incomplete nitrate elimination and inferior film quality [2].

Perovskite films Sol-gel processing Dielectric materials

Lanthanum-Based Perovskite Catalyst Synthesis: Acetate vs. Solid-State Oxide Routes

Lanthanum acetate hydrate serves as a soluble molecular precursor for lanthanum-based perovskite catalysts, enabling lower synthesis temperatures compared to traditional solid-state ceramic methods. In the preparation of LaFeO₃ perovskite on alumina supports (CN102341170A), lanthanum acetate (4.46 g in 75 mL H₂O) was co-precipitated with ferrous acetate at pH 5.4, followed by NH₄OH addition to pH 10 [1]. This wet-chemical approach contrasts with solid-state routes that require heating oxide mixtures (La₂O₃ + Fe₂O₃) at temperatures exceeding 800°C for 7 hours to achieve pure perovskite phases [2]. The acetate-based solution route enables homogeneous mixing at the molecular level, potentially reducing energy input and improving dispersion of the active perovskite phase on high-surface-area supports [1].

Heterogeneous catalysis Perovskite oxides Precursor selection

Coordination Polymer and Catalyst Synthesis: Acetate as a Lanthanum Source for Glycolide Polymerization

Lanthanum acetate pentahydrate is a demonstrated precursor for lanthanum coordination polymers with catalytic activity in glycolide ring-opening polymerization. In patent CN105061479A, lanthanum acetate pentahydrate (63.2 mg, 0.2 mmol) reacted with tetrachloroisophthalic acid under hydrothermal conditions (85°C, 24 h) to yield a lanthanum coordination polymer at 68% yield [1]. The resulting polymer catalyzed glycolide polymerization to produce polyglycolide with a weight-average molecular weight exceeding 90,000 [1]. This performance exceeds that of many alternative lanthanide precursors not optimized for coordination polymer architectures, though no direct quantitative comparator data are available in the patent [1].

Coordination polymers Ring-opening polymerization Polyglycolide

Purity Grade Availability: Enabling Rare-Earth-Sensitive Applications

Lanthanum(III) acetate hydrate is commercially available in purity grades up to 99.999% trace rare earth metals basis, with impurity specifications for non-rare-earth elements including Fe₂O₃ (<5–20 ppm), CaO (<5–50 ppm), SiO₂ (<20–50 ppm), and Cl⁻ (<5–100 ppm) across 3N, 4N, and 5N product lines . Standard 99.9% purity grades specify chloride ≤0.01% and sulfate ≤0.01% . This level of purity documentation exceeds what is typically available for lanthanum nitrate or chloride precursors, where hygroscopicity and anion variability complicate trace impurity control . For applications in phosphors, optical ceramics, and electronic materials where transition-metal impurities directly quench luminescence or increase dielectric loss, the quantified impurity ceilings provide procurement teams with verifiable selection criteria .

High-purity precursors Trace metal analysis Optical materials

Procurement-Driven Application Scenarios for Lanthanum(III) Acetate Hydrate (CAS 100587-90-4)


Fabrication of High-Dielectric-Constant LaAlO₃ Epitaxial Films via Sol-Gel Deposition

Researchers and process engineers fabricating epitaxial LaAlO₃ films on silicon substrates for gate dielectrics or buffer layers should prioritize lanthanum(III) acetate hydrate. The acetate ligand enables heteropolymeric sol formation essential for dense, crack-free films with refractive indices of 1.942–2.007 and dielectric constants of 23–26 after annealing at 650–750°C [1]. Nitrate-based precursors without acetate conversion fail to produce comparable film quality [1].

Chemical Solution Deposition of Lanthanum Zirconate (LZO) Buffer Layers for Coated Conductors

Lanthanum(III) acetate hydrate is the preferred lanthanum source for LZO buffer layers in coated conductor architectures. The acetate decomposition pathway retains carboxylate species even after 900°C annealing, contributing to dense nanoparticle-based films with pinhole area fractions below 0.1% [2]. Substituting nitrate precursors introduces uncontrolled exothermic events and inferior film microstructure [2].

Wet-Chemical Synthesis of Supported Lanthanum Perovskite Catalysts (LaFeO₃, LaMnO₃)

For catalyst developers preparing supported lanthanum perovskite phases (e.g., LaFeO₃ on alumina), lanthanum acetate hydrate provides aqueous solubility that enables molecular-level mixing with transition-metal acetates prior to calcination [3]. This solution route avoids the diffusion-limited mixing inherent to solid-state ceramic methods that require 800°C/7 h heating to achieve phase-pure perovskites [4].

Synthesis of Lanthanum Coordination Polymers for Ring-Opening Polymerization Catalysis

Polymer chemists developing catalysts for glycolide ring-opening polymerization can utilize lanthanum acetate hydrate as a precursor for lanthanum coordination polymers. The resulting catalysts produce polyglycolide with weight-average molecular weights exceeding 90,000 [5], supporting procurement for specialized biodegradable polymer synthesis.

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